N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a sulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the sulfamoyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis may involve the use of reagents such as acetic anhydride, sulfuric acid, and various organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Another compound with a benzodioxole ring, but with different substituents and properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O6S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C24H24N2O6S/c1-15-4-5-19(10-16(15)2)26-33(28,29)20-7-9-21(17(3)11-20)30-13-24(27)25-18-6-8-22-23(12-18)32-14-31-22/h4-12,26H,13-14H2,1-3H3,(H,25,27) |
InChI Key |
NMGDWAUXJASVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
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